N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O6/c22-15-4-2-1-3-14(15)10-23-19(26)20(27)24-11-18-25(7-8-29-18)21(28)13-5-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPRGGIIWMVDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-chlorophenyl)methyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with disubstituted halomethanes.
Oxazolidinone Ring Formation: The oxazolidinone ring can be synthesized via a Pd-catalyzed amination reaction.
Final Coupling: The final step involves coupling the benzodioxole and oxazolidinone intermediates with the chlorophenyl group under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-chlorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The oxazolidinone ring can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield carboxylic acids, while reduction of the oxazolidinone ring can produce alcohols .
Scientific Research Applications
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-chlorophenyl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent.
Biological Studies: The compound has shown activity against various cancer cell lines, making it a candidate for anticancer research.
Industrial Applications: Its unique structural properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(2-chlorophenyl)methyl]ethanediamide involves inhibition of the cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins . By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, its cytotoxic effects are mediated through interactions with cellular targets that induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Analogs
N-{[3-(2H-1,3-Benzodioxole-5-Carbonyl)-1,3-Oxazolidin-2-yl]Methyl}-N'-[3-(Morpholin-4-yl)Propyl]Ethanediamide ()
- Structural Differences : The 2-chlorobenzyl group is replaced with a 3-morpholin-4-ylpropyl chain.
- Functional Implications :
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-Imidazol-1-yl)Propylidene]-N-(2-Chlorophenyl) Hydrazinecarboxamide ()
- Structural Differences : Contains an imidazole-propylidene-hydrazinecarboxamide backbone instead of the oxazolidine-ethanediamide framework.
- Functional Implications :
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
Comparative Data Table
Biological Activity
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide is a compound of interest due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, an oxazolidine ring, and an ethanediamide backbone. The presence of these functional groups suggests potential interactions with various biological targets.
Chemical Formula
- Molecular Formula: C17H19ClN2O3
- Molecular Weight: 336.80 g/mol
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that compounds containing the benzodioxole structure exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents .
- Anticancer Potential : Some studies have indicated that oxazolidine derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells via the modulation of signaling pathways related to cell survival and death .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it relevant in the treatment of inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell growth.
- Receptor Modulation : It may interact with cellular receptors, altering signaling cascades that lead to desired therapeutic effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various benzodioxole derivatives. The results indicated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 18 |
| Compound B | E. coli | 15 |
| Target Compound | S. aureus | 20 |
| Target Compound | E. coli | 17 |
Study 2: Anticancer Activity
Research conducted on the anticancer properties of oxazolidine derivatives revealed that this compound induced apoptosis in human breast cancer cells (MCF-7) through caspase activation .
Study 3: Anti-inflammatory Response
A recent investigation into the anti-inflammatory effects demonstrated that the compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
